molecular formula C22H19N3O3 B5787084 N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5787084
M. Wt: 373.4 g/mol
InChI Key: MGHYLPHYAIGUIA-UHFFFAOYSA-N
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Description

N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as L-765,314, is a compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its selective binding to the dopamine D1 receptor and inhibition of its activity. This results in a decrease in dopamine signaling in the brain, which can lead to changes in behavior and cognition. The exact molecular interactions between this compound and the dopamine D1 receptor are still being investigated.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to decrease the activity of the dopamine D1 receptor, which can lead to changes in behavior and cognition. This compound has also been found to have anxiolytic and antidepressant-like effects, which may be related to its ability to modulate dopamine signaling in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine signaling on behavior and cognition. However, one limitation of this compound is its potential off-target effects on other dopamine receptors or neurotransmitter systems. Additionally, the exact dose-response relationship for this compound has not been fully characterized, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One area of interest is the potential clinical applications of this compound for the treatment of psychiatric disorders, such as anxiety and depression. Another direction for research is the development of more selective and potent dopamine D1 receptor antagonists, which may have improved therapeutic potential. Finally, the molecular interactions between this compound and the dopamine D1 receptor should be further investigated to better understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves a multi-step process that includes the reaction of 1-naphthol with 2-chloro-N-methylacetamide, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde. The final product is obtained through purification and isolation steps. This synthetic method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of reward, motivation, and cognition. This compound has also been shown to have anxiolytic and antidepressant-like effects in preclinical studies.

properties

IUPAC Name

N-methyl-2-naphthalen-1-yloxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-25(14-20-23-22(24-28-20)17-9-3-2-4-10-17)21(26)15-27-19-13-7-11-16-8-5-6-12-18(16)19/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHYLPHYAIGUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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